Ibrutinib was developed by Pharmacyclics and is classified as a small molecule drug. It belongs to the class of drugs known as kinase inhibitors, specifically targeting Bruton's tyrosine kinase, which plays a vital role in B-cell development and function.
The synthesis of (S)-Ibrutinib involves several key steps utilizing various chemical reactions. A prominent method includes the Suzuki coupling reaction and Kumada coupling reaction, which allow for the formation of the compound without the need to separate intermediates, yielding high purity and efficiency.
(S)-Ibrutinib has a complex molecular structure characterized by its chiral center. The chemical formula is , with a molecular weight of approximately 341.39 g/mol. The structural features include:
The three-dimensional conformation is crucial for its biological activity, influencing how it interacts with target enzymes.
The chemical reactions involved in synthesizing (S)-Ibrutinib include:
Each reaction step requires careful control of conditions such as temperature, solvent choice, and catalyst selection to optimize yield and purity .
(S)-Ibrutinib exerts its therapeutic effects by irreversibly binding to Bruton's tyrosine kinase, inhibiting its activity. This inhibition leads to:
Pharmacokinetic studies indicate that (S)-Ibrutinib has a half-life of approximately 4-6 hours, allowing for once-daily dosing in clinical settings .
(S)-Ibrutinib is characterized by:
Relevant data also indicates that it has a log P value indicating moderate lipophilicity, which aids in its absorption properties.
(S)-Ibrutinib is primarily used in clinical oncology for treating:
Research continues into expanding its applications beyond hematologic malignancies into solid tumors and autoimmune diseases due to its unique mechanism of action against kinases involved in immune regulation .
(S)-Ibrutinib (1-[(3S)-3-[4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]prop-2-en-1-one; CAS 936563-97-2) is the stereoisomer of the clinically used Bruton's tyrosine kinase (BTK) inhibitor ibrutinib. Its molecular formula is C₂₅H₂₄N₆O₂, with a molar mass of 440.50 g/mol [5] [7]. The critical stereogenic center resides at the C3 position of the piperidine ring, where the (S)-configuration is enantiomeric to the therapeutically active (R)-form. This stereochemistry dictates the spatial orientation of the acrylamide warhead, which is essential for covalent binding to BTK [8].
The crystal structure reveals that (S)-Ibrutinib adopts a conformation where the acrylamide moiety projects away from the pyrazolopyrimidine core. This orientation sterically hinders optimal alignment with Cys481 in BTK's ATP-binding pocket, preventing efficient Michael addition. In contrast, the (R)-isomer positions the acrylamide group for nucleophilic attack by Cys481, enabling irreversible inhibition [8]. Quantum mechanical calculations further demonstrate a 2.8 kcal/mol higher energy barrier for the (S)-isomer to adopt the bioactive conformation, explaining its significantly reduced kinase affinity [7].
Table 1: Key Structural Features of (S)-Ibrutinib
Property | Description |
---|---|
Chemical Name | 1-[(3S)-3-[4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]-1-piperidinyl]-2-propen-1-one |
CAS Registry | 936563-97-2 |
Molecular Formula | C₂₅H₂₄N₆O₂ |
Molar Mass | 440.50 g/mol |
Stereocenter | C3 of piperidine ring (S-configuration) |
Key Functional Groups | Acrylamide (covalent binder), pyrazolopyrimidine (kinase hinge binder), phenoxyphenyl (hydrophobic pocket binder) |
The synthesis of (S)-Ibrutinib typically employs two strategic approaches: chiral resolution of racemates or asymmetric synthesis. The most industrially relevant method involves Mitsunobu reaction-based chiral inversion:
Critical process refinements include:
Table 2: Synthesis Methods for (S)-Ibrutinib Intermediates
Method | Key Steps | Yield | Purity | Advantages |
---|---|---|---|---|
Chiral Resolution | Mitsunobu coupling → diastereomer separation | 60–65% | >99% ee | High stereocontrol; scalable |
Solid-Phase Acylation | (S)-Amine + 1-(1H-imidazol-1-yl)prop-2-en-1-one | 88% | >99.5% | Minimizes impurities; mild conditions |
Asymmetric Hydrogenation | Prochiral enol precursor + Ru-BINAP catalyst | 70% | 95% ee | Atom-economical; limited industrial adoption |
(S)-Ibrutinib exhibits poor aqueous solubility (0.0012 mg/mL at pH 7.0), classifying it as a BCS Class II compound. Its logP value of 3.8 indicates high lipophilicity, contributing to low oral bioavailability (predicted <5% in fasting state) [5] [6]. Stability studies reveal two primary degradation pathways:
Cocrystal Engineering has emerged to enhance solubility. Cocrystals with carboxylic acid coformers (e.g., 1-hydroxy-2-naphthoic acid [1-HNA]) disrupt the stable Form A lattice of ibrutinib:
Table 3: Physicochemical Properties of (S)-Ibrutinib and Cocrystals
Property | (S)-Ibrutinib | IBR-1-HNA Cocrystal | IBR-Succinic Acid Cocrystal |
---|---|---|---|
Aqueous Solubility (mg/mL) | 0.0012 (pH 7.0) | 0.0058 | 0.0043 |
logP | 3.8 | 2.9 (estimated) | 3.1 (estimated) |
Melting Point (°C) | 148–150 (dec.) | 162 | 137 |
Dissolution Rate (% in 30 min) | 38% | 98% | 85% |
Stability (t₉₀ at 40°C) | 14 days | >90 days | 60 days |
Bioactivity Differences: (S)-Ibrutinib shows negligible BTK inhibition (IC₅₀ >10,000 nM vs. 0.5 nM for (R)-isomer) due to misalignment with Cys481. It also exhibits 200-fold lower inhibition of off-target kinases (e.g., EGFR, ITK), confirming that off-target effects in (R)-ibrutinib are not stereochemistry-driven [7] [8].
Physicochemical Contrasts:
Pharmacokinetics: In canine models, (S)-Ibrutinib achieves 40% lower plasma exposure (AUC₀–₂₄ = 420 ng·h/mL) than the (R)-isomer (AUC₀–₂₄ = 1,050 ng·h/mL) after oral dosing, attributed to faster hepatic clearance via CYP3A4-mediated oxidation [8].
Table 4: Stereoisomer Comparison of Ibrutinib
Property | (R)-Ibrutinib | (S)-Ibrutinib | Racemic Mixture |
---|---|---|---|
BTK IC₅₀ (nM) | 0.5 | >10,000 | 0.5 |
Aqueous Solubility (mg/mL) | 0.0010 | 0.0012 | 0.0011 |
Melting Point (°C) | 149–151 | 148–150 | 156–158 |
Oral AUC₀–₂₄ (ng·h/mL) | 1,050 | 420 | 980 |
Protein Binding (%) | 97.3 | 97.1 | 97.2 |
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4